molecular formula C5H13NS B1274147 3-(Dimethylamino)-1-propanethiol CAS No. 42302-17-0

3-(Dimethylamino)-1-propanethiol

Cat. No.: B1274147
CAS No.: 42302-17-0
M. Wt: 119.23 g/mol
InChI Key: HSAYSFNFCZEPCN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-propanethiol is a useful research compound. Its molecular formula is C5H13NS and its molecular weight is 119.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

3-(Dimethylamino)-1-propanethiol is utilized in the synthesis of various compounds. For example, it has been used in the preparation of 2-(Dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides like Cartap. This process involves the reaction of 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate, and the resulting compound's structure is analyzed using X-ray single-crystal diffraction (Yu Guan-ping et al., 2011).

Pharmaceutical Applications

In the field of pharmaceuticals, derivatives of this compound have been explored as potential antidepressant agents. For instance, 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide and its analogues have shown promising results in biochemical and pharmacological animal models of depression, with a focus on minimizing anticholinergic side effects (J. A. Clark et al., 1979).

Crystallography and Ligand Design

The compound also finds applications in crystallography and ligand design. For example, an octameric zinc-aminothiolate complex was prepared using 3-dimethylamino-1-propanethiol, demonstrating its role in complex formation and ligand coordination with metals. This research contributes to understanding the structural and bonding aspects of metal-ligand interactions (I. Casals et al., 1991).

Chemical Synthesis and Reactions

Moreover, this compound is involved in various chemical synthesis and reaction processes. It reacts with o-methoxycarbonylphenyl isothiocyanate to yield specific tetrahydroquinazolin-4-ones, showcasing its reactivity and utility in synthesizing heterocyclic compounds (E. Cherbuliez et al., 1967).

Applications in Material Science

In material science, it has been used in the synthesis of cationic lipid precursors, demonstrating its utility in preparing compounds with potential applications in drug delivery systems and biotechnology (Cheng Yan-xiang, 2008).

Contributions to Molecular Studies

Finally, this compound contributes significantly to molecular studies, including the investigation of molecular structures, bonding dynamics, and electronic properties of various organometallic and organic compounds (Anna-Katharina Pleier et al., 2003).

Properties

IUPAC Name

3-(dimethylamino)propane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAYSFNFCZEPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388502
Record name 3-(DIMETHYLAMINO)-1-PROPANETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42302-17-0
Record name 3-(Dimethylamino)-1-propanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42302-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(DIMETHYLAMINO)-1-PROPANETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)-1-propanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Dimethylamino)-1-propanethiol interact with metal ions?

A1: this compound acts as a ligand, coordinating with metal ions like Cadmium(II) and Zinc to form polynuclear complexes. The sulfur and nitrogen atoms within the molecule can both participate in this coordination, with the sulfur demonstrating a stronger affinity for the metal center. The resulting complexes often exhibit tetrahedral geometry around the metal ion.

Q2: Can you describe the structure and important properties of this compound relevant to its use in chemical synthesis?

A2: this compound is an aliphatic γ-mercapto amine with the molecular formula C5H13NS. Its structure comprises a three-carbon chain with a thiol (-SH) group at one end and a tertiary amine group (-N(CH3)2) substituted on the third carbon. The presence of both thiol and amine functionalities allows it to act as a versatile building block in chemical synthesis. For instance, it can participate in thiol-yne click chemistry reactions, enabling the efficient formation of complex molecules .

Q3: What is the role of this compound in preparing compounds with potential platelet aggregation inhibitory activity?

A3: Researchers have utilized this compound as a key reagent in the synthesis of various thiadiazolo[3,4-c]acridine and related derivatives . These compounds were designed to explore potential inhibitors of platelet aggregation. Specifically, the thiol group of this compound reacts with chlorine-substituted heterocyclic compounds, leading to the formation of thioether linkages. This structural modification introduces a flexible side chain with a tertiary amine group, potentially contributing to interactions with biological targets involved in platelet aggregation.

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